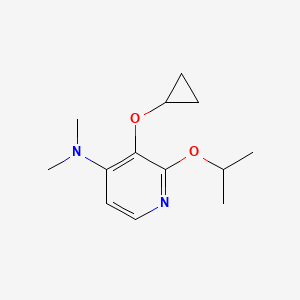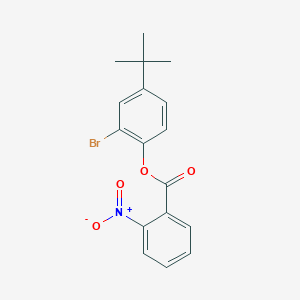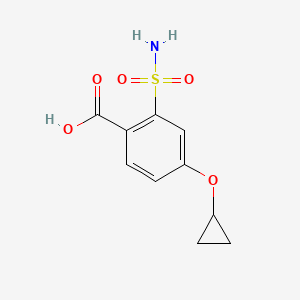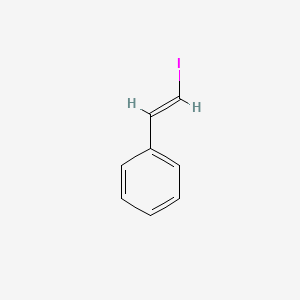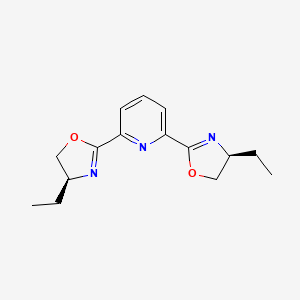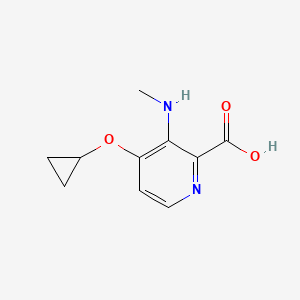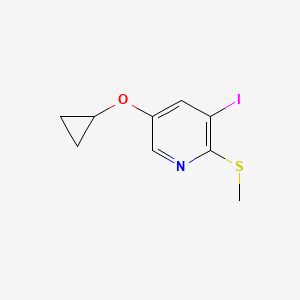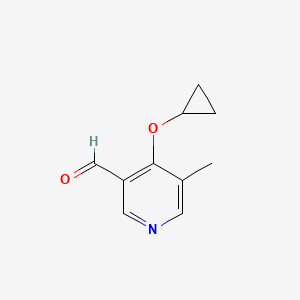
4-Cyclopropoxy-5-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-methylnicotinaldehyde is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 4-position and a methyl group at the 5-position of the nicotinaldehyde ring
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the use of cyclopropyl cyanide, which undergoes hydrolysis to form cyclopropanecarboxylic acid . This intermediate can then be further reacted with appropriate reagents to introduce the nicotinaldehyde moiety. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-5-methylnicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-Cyclopropoxy-5-methylnicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropoxy group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Cyclopropoxy-5-methylnicotinaldehyde can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-methylpyridine-3-carbaldehyde: Similar structure but different functional groups.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Contains a cyclopropoxy group but different aromatic ring structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-4-11-5-8(6-12)10(7)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
NABJARRGZMAJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Ethyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine](/img/structure/B14814396.png)
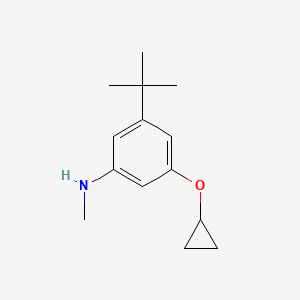
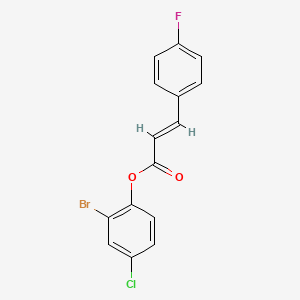

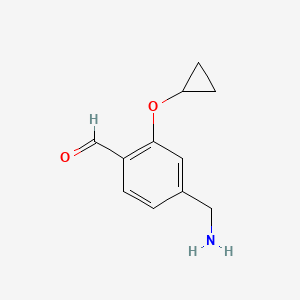
![(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B14814418.png)
